molecular formula C11H16O3Se B14200707 acetic acid;(2R)-1-phenylselanylpropan-2-ol CAS No. 834882-67-6

acetic acid;(2R)-1-phenylselanylpropan-2-ol

Cat. No.: B14200707
CAS No.: 834882-67-6
M. Wt: 275.21 g/mol
InChI Key: RKUQDFXHDZMKEK-DDWIOCJRSA-N
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Description

Acetic acid;(2R)-1-phenylselanylpropan-2-ol is a compound that combines the properties of acetic acid and a chiral organoselenium compoundIt is a colorless liquid with a pungent smell and is widely used in various industrial and household applications . The (2R)-1-phenylselanylpropan-2-ol moiety introduces a chiral center and a selenium atom, which can impart unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2R)-1-phenylselanylpropan-2-ol typically involves the introduction of the phenylselanyl group to a chiral propanol derivative. One common method is the reaction of (2R)-1-phenylselanylpropan-2-ol with acetic anhydride in the presence of a catalyst to form the desired compound. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation of the selenium atom .

Industrial Production Methods

Industrial production of acetic acid primarily involves the carbonylation of methanol, a process where methanol reacts with carbon monoxide in the presence of a catalyst to produce acetic acid. This method is favored due to its efficiency and cost-effectiveness . The production of (2R)-1-phenylselanylpropan-2-ol on an industrial scale would likely involve similar synthetic routes but with additional steps to introduce the selenium-containing moiety.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2R)-1-phenylselanylpropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxide or selenone derivatives, while reduction can produce ethanol and phenylselanyl derivatives .

Scientific Research Applications

Acetic acid;(2R)-1-phenylselanylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s selenium moiety can be used in studies of selenium’s biological roles and its antioxidant properties.

    Medicine: Research into the compound’s potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties, is ongoing.

    Industry: The compound can be used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of acetic acid;(2R)-1-phenylselanylpropan-2-ol involves its interaction with biological molecules through its selenium moiety. Selenium can act as an antioxidant by neutralizing reactive oxygen species and protecting cells from oxidative damage. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(2R)-1-phenylselanylpropan-2-ol is unique due to the combination of acetic acid’s properties with the chiral and selenium-containing moiety. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

834882-67-6

Molecular Formula

C11H16O3Se

Molecular Weight

275.21 g/mol

IUPAC Name

acetic acid;(2R)-1-phenylselanylpropan-2-ol

InChI

InChI=1S/C9H12OSe.C2H4O2/c1-8(10)7-11-9-5-3-2-4-6-9;1-2(3)4/h2-6,8,10H,7H2,1H3;1H3,(H,3,4)/t8-;/m1./s1

InChI Key

RKUQDFXHDZMKEK-DDWIOCJRSA-N

Isomeric SMILES

C[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O

Canonical SMILES

CC(C[Se]C1=CC=CC=C1)O.CC(=O)O

Origin of Product

United States

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